

Application Notes: Atosiban in Mouse Models of Preterm Labor

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Compound of Interest

Compound Name: Atosiban

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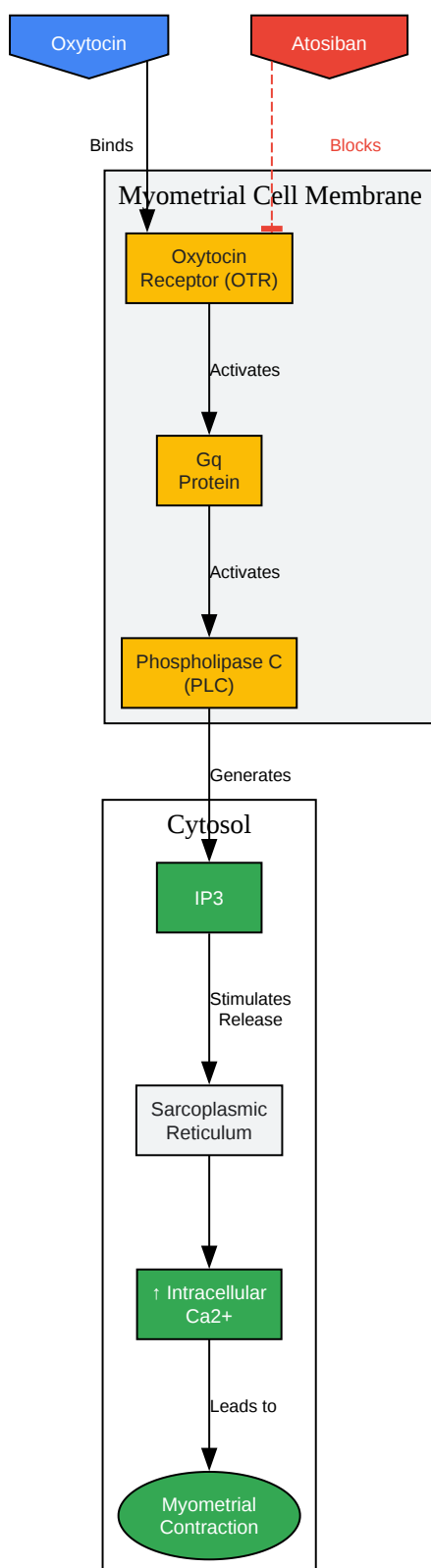
Introduction

Preterm birth is a major contributor to neonatal morbidity and mortality, making the development of effective tocolytic agents a critical area of research.[1] **Atosiban** is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin V1a receptors.[1][2][3] By binding to oxytocin receptors on the myometrium, **Atosiban** inhibits the downstream signaling cascade that leads to increased intracellular calcium, thereby reducing the frequency and strength of uterine contractions and promoting uterine quiescence.[4][5][6][7] Mouse models are invaluable tools for studying the pathophysiology of preterm labor and for the preclinical evaluation of novel tocolytics like **Atosiban**. The most common models involve inducing preterm labor through hormonal disruption with mifepristone or by simulating an infection with lipopolysaccharide (LPS).[8][9][10][11] These notes provide an overview and detailed protocols for the application of **Atosiban** in these established mouse models.

Mechanism of Action: Atosiban Signaling Pathway

Oxytocin plays a crucial role in initiating uterine contractions during labor by binding to its G-protein coupled receptor (GPCR) on myometrial cells.[2][5] This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to an increase in intracellular Ca²⁺ levels.[3][4] This elevated calcium binds to calmodulin, activating myosin

light-chain kinase (MLCK) and resulting in myometrial contraction.[3] **Atosiban** competitively blocks the oxytocin receptor, preventing this entire cascade and thus inhibiting uterine contractions.[5][7]



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Caption: **Atosiban** competitively antagonizes the oxytocin receptor, blocking Ca^{2+} mobilization.

Experimental Protocols

Protocol 1: Mifepristone-Induced Preterm Labor Model

This model uses the progesterone receptor antagonist mifepristone to induce preterm labor. It is a well-established model for studying the hormonal pathways of parturition.

Materials:

- Time-mated pregnant mice (e.g., C57BL/6), day 15 of gestation.
- Mifepristone (Sigma M8046).[9]
- **Atosiban**.
- Vehicle (e.g., sesame oil for mifepristone, saline for **Atosiban**).
- Subcutaneous (s.c.) injection supplies.

Procedure:

- Induction of Preterm Labor: On day 15 of pregnancy, administer a subcutaneous injection of mifepristone. A dose of 30 μg has been shown to induce preterm birth in 100% of mice.[9] The average weight of mice on this day is approximately 45g.[9][12]
- Monitoring: After mifepristone administration, closely monitor the dams for the onset of uterine contractions. This can be identified by observational criteria such as abdominal stretching and grouping of fetuses.
- Treatment Administration: Five hours after the observed onset of contractions, administer the treatment.[9]
 - Control Group: Administer the vehicle.
 - **Atosiban** Group: Administer **Atosiban** subcutaneously at a dose of 1.76 mg/kg or 3.5 mg/kg.[12]

- Combination Group (Optional): **Atosiban** can be tested in combination with other tocolytic agents. For example, a combination of **Atosiban** (1.76 mg/kg) and mundulone (6.5 mg/kg) has been studied.[\[12\]](#)
- Outcome Measurement: Continuously monitor the mice for the timing of delivery. Record the percentage of dams that deliver preterm (defined as before day 18.5) and those that deliver at term (>day 19).[\[8\]](#)[\[9\]](#) Also, record litter size and pup viability.

Protocol 2: Lipopolysaccharide (LPS)-Induced Preterm Labor Model

This model simulates inflammation- or infection-induced preterm labor, which is a significant cause of preterm birth in humans.[\[13\]](#) LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system.[\[14\]](#)

Materials:

- Time-mated pregnant mice (e.g., C57BL/6), day 14.5 or 15 of gestation.[\[10\]](#)[\[11\]](#)
- Lipopolysaccharide (LPS) from E. coli.
- **Atosiban**.
- Vehicle (e.g., sterile phosphate-buffered saline - PBS).
- Intraperitoneal (i.p.) or intrauterine (i.u.) injection supplies.

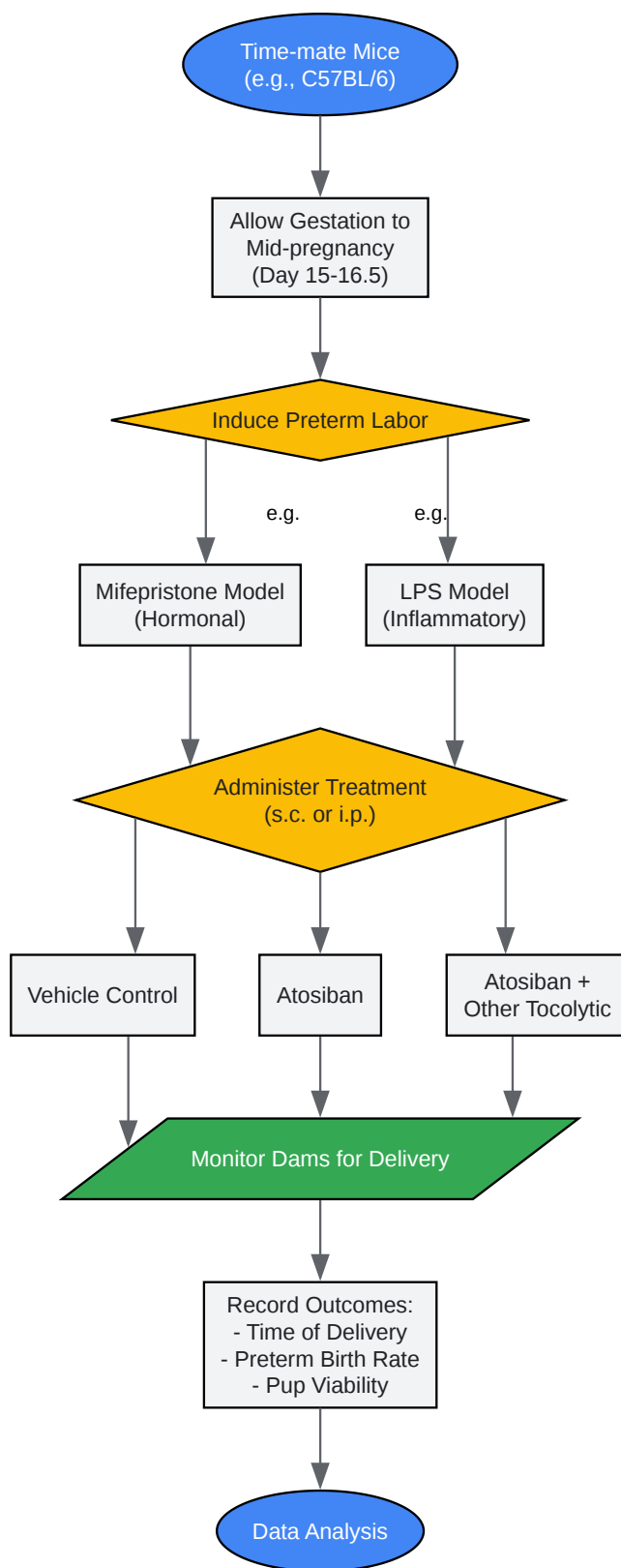
Procedure:

- Induction of Preterm Labor:
 - Intraperitoneal (i.p.) Injection: On day 15 of gestation, administer an i.p. injection of LPS. Doses can range from 3 µg to 25 µg per mouse, depending on the desired severity and timing of preterm delivery.[\[10\]](#)[\[11\]](#) A dose of 15 µg has been shown to consistently induce preterm labor.[\[13\]](#)
 - Intrauterine (i.u.) Injection: On day 16.5 of gestation, a mini-laparotomy can be performed to inject LPS (e.g., 15 µg in 25 µL PBS) directly into the uterine horn.[\[13\]](#)

- Treatment Administration: Administer **Atosiban** (e.g., 1.76 mg/kg or 3.5 mg/kg, s.c.) or vehicle either prophylactically (shortly before LPS administration) or therapeutically (after LPS administration) depending on the experimental question.
- Outcome Measurement: Monitor the mice for delivery. Record the time to delivery, the rate of preterm birth (typically within 24-48 hours of LPS injection), pup survival, and maternal morbidity (e.g., piloerection, lethargy).[\[10\]](#)[\[14\]](#)
- Inflammatory Marker Analysis (Optional): Collect maternal serum, uterine tissue, and amniotic fluid to measure levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) to quantify the inflammatory response and the effect of **Atosiban** on it.

General Experimental Workflow

The workflow for testing **Atosiban** in a mouse model of preterm labor follows a standardized sequence from animal preparation to data analysis.



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Caption: A typical workflow for evaluating tocolytics in mouse models of preterm labor.

Quantitative Data Summary

The following tables summarize the efficacy of **Atosiban**, alone and in combination with mundulone, in a mifepristone-induced preterm labor mouse model. This data is adapted from studies by Siricilla et al., 2023.[\[8\]](#)[\[9\]](#)[\[12\]](#)

Table 1: Effect of **Atosiban** on Preterm Birth Rate in Mifepristone (30 µg) Model

Treatment Group	Dose (mg/kg)	Number of Mice (n)	% Delivering at Term (> Day 19)
Vehicle	-	≥ 5	0%
Atosiban (Alone)	1.75	≥ 5	17%
Mundulone (Alone)	6.5	≥ 5	0%
Mundulone + Atosiban	6.5 + 1.75	≥ 5	71%

Data demonstrates that while **Atosiban** alone has a modest effect, its combination with mundulone significantly increases the rate of term delivery.[\[8\]](#)[\[9\]](#)[\[15\]](#)

Table 2: Effect of Higher Dose **Atosiban** in Mifepristone (30 µg) Model

Treatment Group	Dose (mg/kg)	Number of Mice (n)	% Delivering at Term (> Day 19)
Atosiban (Alone)	3.5	≥ 5	20%
Mundulone (Alone)	13	≥ 5	0%
Mundulone + Atosiban	13 + 3.5	≥ 5	17%

This data suggests that simply increasing the dose of **Atosiban** or the combination may not improve efficacy and highlights the importance of dose-response studies.[\[12\]](#)

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